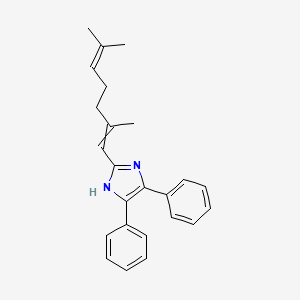
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylheptadienyl group and two phenyl groups attached to the imidazole ring
Preparation Methods
The synthesis of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the dimethylheptadienyl group: This step involves the reaction of the imidazole intermediate with 2,6-dimethylhepta-1,5-dien-1-yl bromide under basic conditions.
Attachment of phenyl groups: The final step involves the Friedel-Crafts alkylation of the imidazole derivative with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the dimethylheptadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole include other imidazole derivatives such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the dimethylheptadienyl group, making it less hydrophobic.
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-1H-imidazole: Lacks the phenyl groups, affecting its electronic properties.
4,5-Diphenyl-1H-imidazole: Lacks both the dimethylheptadienyl group and the additional phenyl group, resulting in different reactivity and solubility.
The uniqueness of this compound lies in its combination of hydrophobic and aromatic characteristics, which contribute to its diverse range of applications and reactivity.
Properties
CAS No. |
918636-27-8 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(2,6-dimethylhepta-1,5-dienyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C24H26N2/c1-18(2)11-10-12-19(3)17-22-25-23(20-13-6-4-7-14-20)24(26-22)21-15-8-5-9-16-21/h4-9,11,13-17H,10,12H2,1-3H3,(H,25,26) |
InChI Key |
DEAFUYPMFJKVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



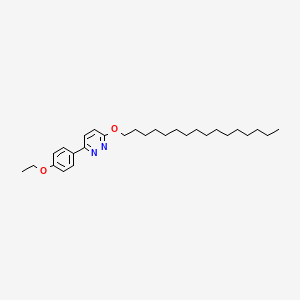
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
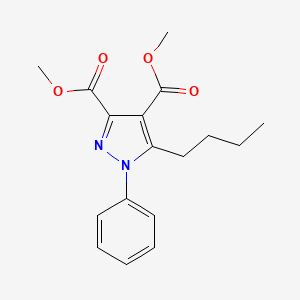
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)

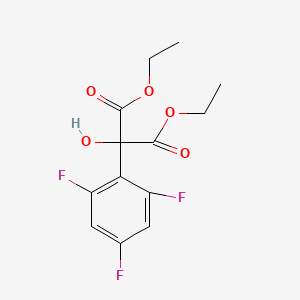
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
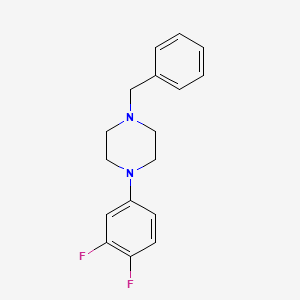

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
